

Application Notes: GPR171 Activation Assay Using MS15203

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Compound of Interest

Compound Name: MS15203

Cat. No.: B7763964

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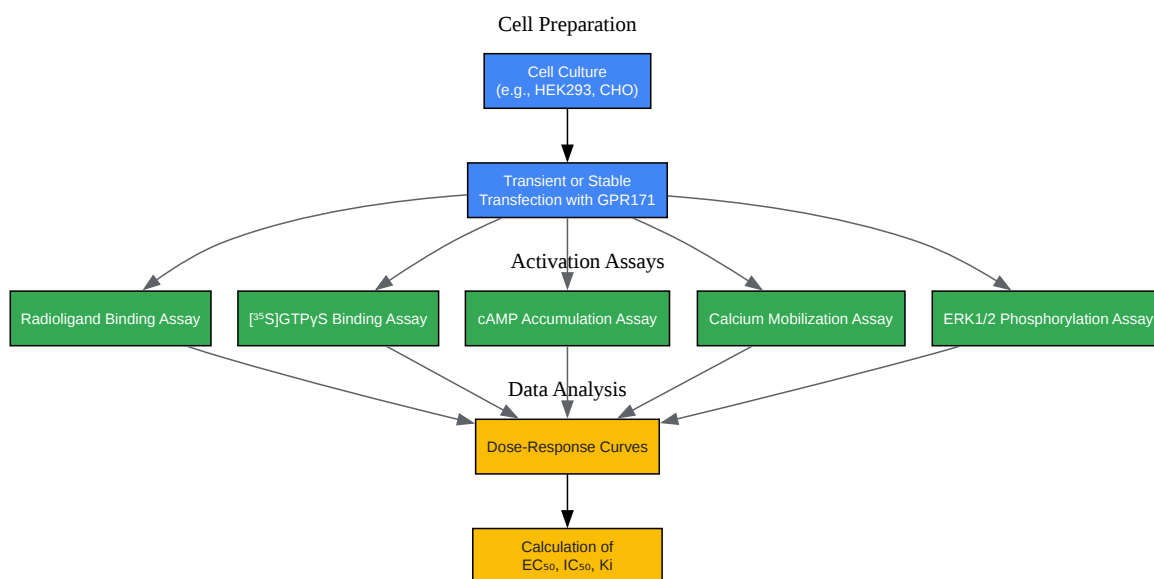
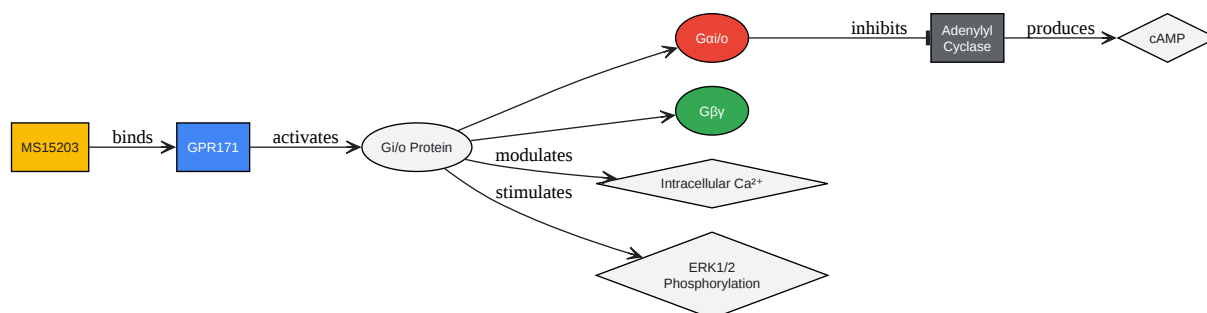
For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR171, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of physiological processes, including pain, feeding behavior, and immune responses.[1][2][3] Its endogenous ligand is the neuropeptide BigLEN.[4] **MS15203** is a synthetic, potent, and selective small-molecule agonist of GPR171, making it a valuable tool for studying the receptor's function and for potential therapeutic development.[4][5] These application notes provide detailed protocols for various in vitro assays to characterize the activation of GPR171 by **MS15203**.

GPR171 Signaling Pathway

GPR171 primarily couples to the Gi/o family of G proteins.[6] Upon activation by an agonist like **MS15203**, the heterotrimeric G protein dissociates into its G α i/o and G β γ subunits. The G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR171 signaling can also modulate intracellular calcium levels and stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6]



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